Phytosterols

Description

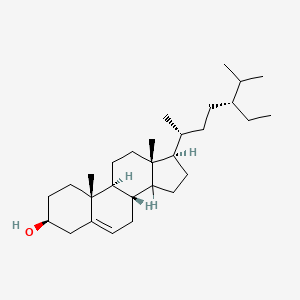

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-ICLVQLPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949109-75-5, 68441-03-2 | |

| Record name | Phytosterols | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytosterols CAS 949109-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEG-10 Rapeseed Sterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phytosterol Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of phytosterol structure, chemical properties, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Structure of Phytosterols (B1254722)

Phytosterols, also known as plant sterols, are a group of naturally occurring steroid alcohols found in plants.[1] They are structurally similar to cholesterol, the main sterol in animal tissues.[1][2] This structural similarity is key to many of their biological functions.

The fundamental structure of a phytosterol consists of a rigid tetracyclic steroid nucleus and a flexible aliphatic side chain at C-17.[3] The core steroid nucleus is composed of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D), a structure known as cyclopentanoperhydrophenanthrene. A hydroxyl (-OH) group is typically attached to the C-3 position of the A ring.

Phytosterols are classified based on the number of methyl groups at the C-4 position into three main categories:

-

4-desmethyl sterols: Lacking methyl groups at C-4. This is the most abundant group and includes common phytosterols like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456).

-

4α-monomethyl sterols: Possessing one methyl group at the C-4 position.

-

4,4-dimethyl sterols (triterpene alcohols): Containing two methyl groups at the C-4 position, such as cycloartenol.

A key distinction within the 4-desmethyl sterol class is between sterols and stanols . Sterols possess a double bond in the steroid nucleus, most commonly between C-5 and C-6 in the B ring. Stanols, on the other hand, are saturated sterols, lacking this double bond in the ring structure.[1][3] This seemingly minor difference in saturation significantly impacts their biological activity and absorption.

The diversity of phytosterols, with over 200 different types identified, arises from variations in the structure of the side chain attached at C-17.[4] For instance, β-sitosterol has an ethyl group at C-24, campesterol has a methyl group at C-24, and stigmasterol has an additional double bond at C-22 in its side chain.[4]

Chemical Properties of Common Phytosterols

The chemical properties of phytosterols are largely dictated by their steroidal structure. They are generally white, waxy solids with high melting points.[5] Their solubility is a critical factor in their extraction, analysis, and biological activity. Free phytosterols are hydrophobic and thus insoluble in water, but they exhibit varying degrees of solubility in organic solvents.[1][5]

| Property | β-Sitosterol | Campesterol | Stigmasterol |

| Molecular Formula | C₂₉H₅₀O | C₂₈H₄₈O | C₂₉H₄₈O |

| Molar Mass ( g/mol ) | 414.71 | 400.69 | 412.70 |

| Melting Point (°C) | 136-140[5][6][7] | 157-158[2][8][9] | 165-167[3][10] |

| Solubility in Ethanol | Soluble (approx. 6-6.5 mg/mL)[11] | Sparingly Soluble | Soluble (20 mg/mL)[12] |

| Solubility in Hexane | Sparingly Soluble[6] | Recrystallized from hexane[13] | Soluble |

| Solubility in Chloroform | Soluble (20 mg/mL)[14] | Soluble[15] | Soluble (50 mg/mL) |

| Solubility in Acetone | Soluble[11] | Recrystallized from acetone[13] | Soluble (2 mg/mL with warming) |

Experimental Protocols

Extraction of Phytosterols from Vegetable Oil

A common method for the extraction of phytosterols from vegetable oils involves saponification followed by liquid-liquid extraction.[1] Saponification is a hydrolysis process that breaks down ester linkages, liberating the free sterols from their esterified forms.

Materials:

-

Vegetable oil sample

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M)

-

n-Hexane

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Water bath

Protocol:

-

Saponification:

-

Weigh a precise amount of the vegetable oil sample (e.g., 0.3 g) into a reaction vessel.[2]

-

Add a sufficient volume of ethanolic KOH solution (e.g., 10 mL of 1 M KOH in 95% ethanol).

-

Heat the mixture in a water bath at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 3 hours) with constant stirring to ensure complete saponification.[2]

-

-

Extraction:

-

After saponification, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of deionized water to the separatory funnel.

-

Perform liquid-liquid extraction by adding a measured volume of n-hexane (e.g., 10 mL).

-

Shake the separatory funnel vigorously for several minutes, then allow the layers to separate.

-

Collect the upper n-hexane layer, which contains the unsaponifiable matter, including the phytosterols.

-

Repeat the extraction process with fresh n-hexane multiple times (e.g., 3-4 times) to ensure complete extraction of the phytosterols.[2]

-

-

Solvent Evaporation:

-

Combine all the collected n-hexane extracts.

-

Evaporate the n-hexane using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to obtain the crude phytosterol extract.

-

-

Purification (Optional):

-

The crude extract can be further purified using techniques such as crystallization or column chromatography to obtain a higher purity phytosterol fraction.

-

Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of phytosterols. Due to the low volatility of phytosterols, a derivatization step is typically required to convert them into more volatile forms.

Materials:

-

Phytosterol extract

-

Derivatization reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS))

-

Pyridine (as a catalyst)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., TG-5MS)

Protocol:

-

Derivatization:

-

Dissolve a known amount of the dried phytosterol extract in a small volume of pyridine.

-

Add the derivatization reagent (e.g., BSTFA + 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to convert the phytosterols into their trimethylsilyl (B98337) (TMS) ether derivatives.[13]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[3]

-

GC Conditions:

-

Injector Temperature: 250-300°C.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

-

Oven Temperature Program: An initial temperature of around 150°C held for a few minutes, followed by a temperature ramp (e.g., 15-25°C/min) to a final temperature of approximately 300-320°C, which is then held for a period to ensure elution of all compounds.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ion Source Temperature: ~230-250°C.[4]

-

Mass Scan Range: m/z 50-650.

-

-

-

Data Analysis:

-

Identify the individual phytosterols based on their retention times and the fragmentation patterns in their mass spectra, comparing them to known standards and library data.

-

Quantify the phytosterols by comparing their peak areas to that of the internal standard.

-

Signaling Pathways Involving Phytosterols

Phytosterols exert their biological effects through various signaling pathways, most notably by influencing cholesterol absorption and modulating inflammatory responses.

Inhibition of Cholesterol Absorption

The primary and most well-documented biological effect of phytosterols is their ability to lower blood cholesterol levels by inhibiting its absorption in the intestine. This occurs through several mechanisms:

-

Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles, formed with bile salts and phospholipids, to be absorbed. Due to their structural similarity, phytosterols compete with cholesterol for a limited space within these micelles. This competition reduces the amount of cholesterol that is solubilized and available for absorption.

-

Interference with Transporter Proteins: The absorption of cholesterol into enterocytes (intestinal cells) is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. Phytosterols can interfere with this transporter, further reducing cholesterol uptake.

-

Promotion of Cholesterol Efflux: Once inside the enterocyte, both cholesterol and any absorbed phytosterols can be pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8. Phytosterols are potent activators of these transporters, leading to an increased efflux of both phytosterols and cholesterol from the enterocytes back into the gut for excretion.

Modulation of Inflammatory Pathways

Emerging evidence suggests that phytosterols possess anti-inflammatory properties, which may be mediated through their interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators like TNF-α and IL-6. Some studies suggest that phytosterols, such as β-sitosterol, can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.

-

MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Phytosterols have been shown to modulate the MAPK pathway, which may contribute to their anti-inflammatory and anti-cancer effects.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. One-step rapid extraction of phytosterols from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 9. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of phytosterols on cholesterol metabolism and MAP kinase in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

- 13. researchgate.net [researchgate.net]

- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytosterol Biosynthesis Pathway in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols (B1254722), also known as plant sterols, are a group of steroid alcohols naturally occurring in plants. They are structural components of cell membranes, influencing membrane fluidity and permeability, and serve as precursors for the biosynthesis of certain plant hormones like brassinosteroids.[1][2] Due to their structural similarity to cholesterol, phytosterols have garnered significant attention in the pharmaceutical and nutraceutical industries for their cholesterol-lowering effects in humans. This technical guide provides a comprehensive overview of the phytosterol biosynthesis pathway in plants, focusing on its core components, regulation, and the experimental methodologies used for its investigation.

The Phytosterol Biosynthesis Pathway: A Multi-step Process

The biosynthesis of phytosterols is a complex process that can be broadly divided into three main stages:

-

Isoprenoid Precursor Biosynthesis: The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[3][4][5][6]

-

Squalene (B77637) Synthesis: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene. This reaction is catalyzed by the enzyme squalene synthase.

-

Post-Squalene Cyclization and Modification: This is the most diverse and plant-specific part of the pathway. Squalene is first epoxidized to 2,3-oxidosqualene (B107256). In most plants, this intermediate is then cyclized to cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS).[1][7][8] A minor pathway involving the cyclization of 2,3-oxidosqualene to lanosterol (B1674476) by lanosterol synthase (LAS) also exists in some plant species.[9] Cycloartenol then undergoes a series of modifications, including demethylations, isomerizations, and alkylations at the C-24 position, to yield the three major phytosterols: campesterol, β-sitosterol, and stigmasterol.[10]

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their substrates and products in the post-squalene phytosterol biosynthesis pathway.

| Enzyme | Abbreviation | Substrate | Product |

| Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene |

| Cycloartenol Synthase | CAS | 2,3-Oxidosqualene | Cycloartenol |

| Lanosterol Synthase | LAS | 2,3-Oxidosqualene | Lanosterol |

| Sterol C24-Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylenecycloartanol |

| Cyclopropylsterol Isomerase | CPI | 24-Methylenecycloartanol | Cycloeucalenol |

| Sterol 4α-Methyl Oxidase | SMO | Cycloeucalenol | 4α-Carboxy-4β-methyl-24-methylenecycloartanol |

| Sterol C14-Demethylase | CYP51 | Obtusifoliol | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol |

| Sterol Δ14-Reductase | 14-RED | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol | 4α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol |

| Sterol Δ8,Δ7-Isomerase | HYD1 | 4α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol | 4α-Methyl-5α-ergosta-7,24(28)-dien-3β-ol |

| Sterol C24-Methyltransferase 2 | SMT2 | 24-Methylene lophenol | 24-Ethylidene lophenol |

| Sterol C22-Desaturase | CYP710A | β-Sitosterol | Stigmasterol |

Pathway Visualization

Figure 1. Simplified overview of the phytosterol biosynthesis pathway.

Quantitative Data on Phytosterol Content

The concentration and composition of phytosterols vary significantly among plant species, tissues, and developmental stages. The following tables provide a summary of quantitative data on phytosterol content in various plant sources.

Phytosterol Content in Different Plant-Based Foods (mg/100g)

| Food Item | Campesterol | Stigmasterol | β-Sitosterol | Total Phytosterols |

| Corn oil | 686-952 | - | - | - |

| Rapeseed oil | 250-767 | - | - | - |

| Soybean oil | 221-328 | - | - | - |

| Olive oil | 144-193 | - | - | - |

| Almonds | 3.6 | 0.7 | 142.8 | 161.8 |

| Pistachios | - | - | - | 271.9 |

| Brazil nuts | - | - | - | 71.7 |

| Wheat germ | - | - | - | 2382 |

| Tomato seeds | - | - | - | 392 |

| Broccoli | - | - | 39 | - |

| Carrot | - | - | 12-16 | - |

| Data compiled from multiple sources.[11][12][13] |

Enzyme Kinetics of Soybean Sterol Methyltransferase (SMT)

| Substrate | Catalytic Constant (kcat) (s⁻¹) |

| Cycloartenol (for first methylation) | 0.01 |

| 24(28)-Methylenelophenol (for second methylation) | 0.001 |

| Data from a study on cloned soybean SMT purified from E. coli.[14] |

Regulation of Phytosterol Biosynthesis

The biosynthesis of phytosterols is tightly regulated at multiple levels to meet the plant's developmental and physiological needs.

-

Transcriptional Regulation: The expression of genes encoding key enzymes in the pathway is a major control point. For example, the expression of SMT1 and SMT2 genes, which are crucial for determining the final sterol composition, is differentially regulated by developmental cues and environmental stresses.[6][10] Studies have shown that the transcript levels of SMT1 and SMT2 can be influenced by factors such as light and hormones.

-

Feedback Regulation: There is evidence for a feedback mechanism where the sterol end-products can regulate the transcription of biosynthetic genes. For instance, altered sterol profiles in smt mutants have been shown to affect the transcript levels of other SMT genes.[10]

-

Subcellular Localization: The enzymes of the phytosterol biosynthesis pathway are predominantly localized to the endoplasmic reticulum (ER), which facilitates the channeling of intermediates and the formation of functional enzyme complexes.[15][16][17][18]

Figure 2. Regulatory network of phytosterol biosynthesis.

Experimental Protocols

Investigating the phytosterol biosynthesis pathway requires a combination of biochemical, molecular, and analytical techniques.

Extraction and Analysis of Phytosterols by GC-MS

This protocol outlines a general procedure for the extraction and quantification of phytosterols from plant tissues.

1. Sample Preparation:

- Freeze-dry the plant tissue to remove water.

- Grind the dried tissue into a fine powder.

2. Extraction:

- Perform a solid-liquid extraction using a solvent like chloroform (B151607) or a mixture of chloroform and methanol.[7] Maceration or Soxhlet extraction are common methods.[4][8][19]

- For liquid samples, a liquid-liquid extraction can be performed.[7]

- Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

3. Saponification:

- To hydrolyze sterol esters and glycosides to free sterols, saponify the lipid extract using an alcoholic solution of a strong base (e.g., KOH or NaOH).[19]

4. Extraction of Unsaponifiables:

- Extract the unsaponifiable fraction, which contains the free sterols, using a non-polar solvent like hexane (B92381) or diethyl ether.

5. Derivatization:

- To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl group of the sterols, typically by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

6. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., TG-5MS) for separation.[7]

- Identify individual phytosterols based on their retention times and mass spectra compared to authentic standards.

- Quantify the phytosterols using an internal standard (e.g., epicoprostanol) and calibration curves.

Start [label="Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grinding [label="Grinding"];

Extraction [label="Solvent Extraction"];

Saponification [label="Saponification"];

Unsaponifiables [label="Extraction of Unsaponifiables"];

Derivatization [label="Derivatization"];

GCMS [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Analysis\n(Identification & Quantification)"];

Start -> Grinding;

Grinding -> Extraction;

Extraction -> Saponification;

Saponification -> Unsaponifiables;

Unsaponifiables -> Derivatization;

Derivatization -> GCMS;

GCMS -> Data;

}

Figure 3. Experimental workflow for phytosterol analysis by GC-MS.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To study the function of individual enzymes in the pathway, their corresponding genes can be expressed in a heterologous host system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).

1. Gene Cloning:

- Isolate the cDNA of the target gene from the plant of interest.

- Clone the cDNA into a suitable expression vector for the chosen host.

2. Host Transformation:

- Transform the expression construct into the host cells (E. coli or yeast).

3. Protein Expression and Purification:

- Induce the expression of the recombinant protein.

- Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4. Enzyme Assays:

- Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., S-adenosylmethionine for SMTs).

- Analyze the reaction products using techniques like GC-MS or HPLC to confirm the enzyme's activity and determine its kinetic parameters.

Conclusion and Future Perspectives

The phytosterol biosynthesis pathway is a vital metabolic route in plants with significant implications for both plant biology and human health. While considerable progress has been made in elucidating the core enzymatic steps and their regulation, many aspects still warrant further investigation. Future research will likely focus on understanding the intricate regulatory networks that control sterol homeostasis, the subcellular organization of the biosynthetic machinery, and the engineering of plants with altered phytosterol profiles for enhanced nutritional or pharmaceutical value. The methodologies outlined in this guide provide a robust framework for researchers to continue unraveling the complexities of this fascinating pathway.

References

- 1. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Mechanism-based Enzyme Inactivators of Phytosterol Biosynthesis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The sterol methyltransferases SMT1, SMT2, and SMT3 influence Arabidopsis development through nonbrassinosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Table 12. [Plant Sterol and Stanol Contents in Different Foods]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of phytosterols. Kinetic mechanism for the enzymatic C-methylation of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Subcellular localization of sterol biosynthesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Subcellular localization of the enzymes of cholesterol biosynthesis and metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Pivotal Role of Phytosterols in the Architecture and Function of Plant Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosterols (B1254722), the plant kingdom's equivalent of cholesterol, are integral components of cellular membranes, where they perform a multitude of critical biological functions. Far from being passive structural molecules, phytosterols are dynamic players that modulate membrane fluidity, permeability, and thickness. They are also key organizers of membrane microdomains, known as lipid rafts, which serve as platforms for vital cellular processes, including signal transduction. This in-depth technical guide explores the core biological functions of phytosterols in plant cell membranes, presenting quantitative data on their effects, detailed experimental protocols for their study, and visual representations of their involvement in signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the intricate roles of these essential plant lipids.

Introduction: The Significance of Phytosterols in Plant Biology

Phytosterols are a class of steroid compounds, structurally similar to cholesterol, that are found in the cell membranes of all eukaryotic plants.[1] Unlike animal cells that predominantly contain cholesterol, plant membranes are characterized by a complex mixture of phytosterols, with β-sitosterol, stigmasterol (B192456), and campesterol (B1663852) being the most abundant.[2] These molecules are not only crucial for maintaining the structural integrity of the membrane but are also involved in a wide array of cellular processes, from regulating the activity of membrane-bound enzymes to serving as precursors for the synthesis of brassinosteroid hormones, which are vital for plant growth and development.[1][2] The unique composition of phytosterols in plant membranes is thought to be an evolutionary adaptation that allows plants, as sessile organisms, to cope with fluctuating environmental conditions, particularly temperature changes.[3]

Core Biological Functions of Phytosterols in Plant Cell Membranes

The multifaceted roles of phytosterols in plant cell membranes can be broadly categorized into their influence on the biophysical properties of the membrane and their participation in cellular signaling and organization.

Modulation of Membrane Properties

Phytosterols insert themselves into the phospholipid bilayer, with their rigid sterol ring structure orienting parallel to the fatty acyl chains of the phospholipids (B1166683) and their hydrophilic hydroxyl group positioned near the polar head groups. This intercalation has profound effects on the physical state of the membrane.

One of the most well-documented functions of phytosterols is their ability to modulate membrane fluidity.[4] At temperatures above the phase transition temperature of the membrane lipids, where the membrane is in a more fluid, liquid-disordered state, phytosterols decrease fluidity and increase the order of the acyl chains. Conversely, at temperatures below the phase transition temperature, in a more gel-like, solid-ordered state, phytosterols increase fluidity by disrupting the tight packing of the phospholipid acyl chains.[3] This dual role allows phytosterols to act as "fluidity buffers," maintaining membrane function over a range of temperatures.

Different phytosterols exhibit varying efficiencies in ordering membranes. Studies on model membranes have shown that campesterol has a strong ordering effect, similar to cholesterol, while β-sitosterol and stigmasterol have less pronounced effects.[5] Stigmasterol, in particular, with its additional double bond in the side chain, is less effective at ordering membranes compared to β-sitosterol.[6][7]

Table 1: Quantitative Effects of Phytosterols on Membrane Order

| Phytosterol | Model Membrane System | Method | Quantitative Effect on Membrane Order | Reference(s) |

| Campesterol | Dipalmitoylphosphatidylcholine (DPPC) bilayers | Fluorescence Anisotropy | Strong ordering effect, comparable to cholesterol. | [5] |

| β-Sitosterol | DPPC bilayers | Fluorescence Anisotropy | Less pronounced ordering effect compared to cholesterol and campesterol. | [5][7] |

| Stigmasterol | DPPC bilayers | Fluorescence Anisotropy | Weakest ordering effect among the three major phytosterols. | [6][8] |

| Mixture (Sitosterol, Stigmasterol, Campesterol) | Dipalmitoylphosphatidylcholine (DPPC) bilayers | Solid-state 2H-NMR | Overall increase in membrane order, but less than cholesterol alone. | [3] |

By altering the packing of phospholipids, phytosterols also regulate the permeability of the cell membrane to water and small solutes.[9] An increase in membrane order generally leads to a decrease in permeability.[10][11] For instance, the incorporation of β-sitosterol and stigmasterol into monogalactosyl diglyceride (MG) membranes has been shown to decrease their water permeability.[9]

Table 2: Influence of Phytosterols on Membrane Permeability

| Phytosterol | Model Membrane System | Permeant | Quantitative Effect on Permeability | Reference(s) |

| β-Sitosterol | Monogalactosyl diglyceride (MG) membranes | Water | Decreased osmotic permeability coefficient (Pos). | [9] |

| Stigmasterol | Monogalactosyl diglyceride (MG) membranes | Water | Decreased osmotic permeability coefficient (Pos). | [9] |

| Cholesterol | Egg-lecithin membranes (EPC) | p-methylhippuric acid (MHA) & α-carbamoyl-p-methylhippuric acid (CMHA) | Decreased permeability coefficient (Pm) by a factor of 3.5-4.2. | [11] |

The ordering effect of phytosterols also leads to an increase in the thickness of the lipid bilayer.[3] Molecular dynamics simulations and experimental data have shown that membranes containing phytosterols are thicker than those without.[2][12] This increase in thickness is a direct consequence of the straightening and ordering of the phospholipid acyl chains induced by the rigid sterol structure.

Table 3: Phytosterol-Induced Changes in Membrane Thickness

| Phytosterol(s) | Model System | Method | Quantitative Effect on Membrane Thickness | Reference(s) |

| Phytosterol mixture | Model lipid bilayer | Molecular Dynamics Simulation | Significant increase in membrane thickness. | [2][12] |

| Cholesterol | Dimyristoylphosphatidylcholine (DMPC) | Solid-state 2H-NMR | 7 Å increase in bilayer thickness with 30 mol% cholesterol. | [3] |

Organization of Membrane Microdomains (Lipid Rafts)

Phytosterols, in conjunction with sphingolipids, are key players in the formation of specialized membrane microdomains known as lipid rafts.[13] These are small, dynamic, and ordered platforms within the larger, more fluid membrane that are enriched in specific proteins and lipids.[13] Lipid rafts are thought to function as signaling hubs, concentrating or excluding certain proteins to facilitate or inhibit cellular processes. The depletion of phytosterols from the plant plasma membrane has been shown to disrupt these lipid rafts, highlighting their essential role in the lateral organization of the membrane.[14]

Role in Signaling Pathways

Beyond their structural roles, phytosterols are directly and indirectly involved in cellular signaling.

The most well-characterized signaling role of phytosterols is as precursors for the biosynthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes in plants, including cell elongation, division, and differentiation.[15][16] Campesterol is a key precursor in the BR biosynthetic pathway.[17] The perception of BRs at the cell surface by the receptor kinase BRI1 initiates a signaling cascade that ultimately leads to changes in gene expression.[18][19][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plant Sterol Clustering Correlates with Membrane Microdomains as Revealed by Optical and Computational Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 7. Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Water permeability of bilayer lipid membranes: Sterol-lipid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative model for the dependence of solute permeability on peptide and cholesterol content in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A method for detergent-free isolation of membrane proteins in their local lipid environment | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 17. Brassinosteroids Regulate Plant Growth through Distinct Signaling Pathways in Selaginella and Arabidopsis | PLOS One [journals.plos.org]

- 18. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cholesterol-Lowering Mechanism of Phytosterols

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms by which phytosterols (B1254722) exert their cholesterol-lowering effects. It details the primary and secondary pathways, summarizes quantitative clinical data, outlines key experimental protocols, and provides visual representations of the core biological processes.

Core Mechanism of Action: Inhibition of Intestinal Cholesterol Absorption

The principal mechanism by which phytosterols lower plasma cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), is by inhibiting the absorption of dietary and biliary cholesterol in the intestine.[1][2] This inhibition is a multi-step process primarily occurring within the intestinal lumen and at the brush border membrane of enterocytes. A daily intake of 2 g of phytosterols is associated with a significant reduction in LDL-C of 8-10%.[1][3]

Competition for Micellar Solubilization

In the intestinal lumen, cholesterol, a hydrophobic molecule, must be incorporated into mixed micelles—small aggregates formed by bile acids and phospholipids—to be solubilized and transported to the surface of the enterocytes for absorption.[4] Phytosterols, being structurally similar to cholesterol but more hydrophobic, compete for space within these micelles.[5] This competition effectively displaces cholesterol from the micelles, reducing the amount of cholesterol that is available for absorption.[1][5] Studies have shown that phytosterols can decrease cholesterol's solubility in micelles by approximately 50%, demonstrating a near 1:1 molar substitution of phytosterol for cholesterol.[6]

Interference with Cellular Uptake and Transport

The cholesterol that is successfully incorporated into micelles is transported to the brush border membrane of intestinal enterocytes. The uptake into the cell is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter.[7][8][9]

-

Competition for NPC1L1: Phytosterols compete with cholesterol for binding to the NPC1L1 transporter.[10] This competitive inhibition reduces the amount of cholesterol that can be internalized by the enterocyte.[5]

-

Intracellular Esterification: Once inside the enterocyte, free cholesterol is esterified into cholesteryl esters by the enzyme Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2).[2][4] This esterification is a necessary step for cholesterol to be packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. ACAT2 has a much lower affinity for phytosterols than for cholesterol.[11]

-

Efflux via ABCG5/G8: The majority of phytosterols that enter the enterocyte are not esterified and are actively pumped back into the intestinal lumen.[4] This efflux is carried out by a heterodimer transporter complex consisting of ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[8][12] This transporter complex also pumps out some unesterified cholesterol, further contributing to the net reduction in cholesterol absorption. The critical role of ABCG5/G8 is highlighted in the genetic disorder sitosterolemia, where mutations in these transporters lead to a massive accumulation of plant sterols in the body.[13][14]

// Edges Cholesterol -> NPC1L1; Phytosterol -> NPC1L1 [label="Competes", style=dashed, color="#EA4335"];

NPC1L1 -> Free_Cholesterol; NPC1L1 -> Free_Phytosterol;

Free_Cholesterol -> ACAT2; Free_Phytosterol -> ACAT2 [label="Low Affinity", style=dotted, color="#5F6368"];

ACAT2 -> Cholesteryl_Ester; Cholesteryl_Ester -> To_Lymph [label="Packaged into\nChylomicrons"];

Free_Phytosterol -> ABCG5_G8 [label="Preferential\nSubstrate"]; Free_Cholesterol -> ABCG5_G8 [label="Minor Efflux", style=dashed];

ABCG5_G8 -> Phytosterol [label="Efflux"]; ABCG5_G8 -> Cholesterol [label="Efflux"]; } Caption: Sterol transport pathways within an intestinal enterocyte.

Quantitative Data on Efficacy

Numerous clinical trials and meta-analyses have established a clear dose-response relationship between phytosterol intake and LDL-C reduction. The effect tends to plateau at intakes above 3 g/day .[7]

| Daily Phytosterol Dose | Average LDL-C Reduction | Key Observations | Reference(s) |

| ~459 mg/day | ~5.0% (trend, not always significant) | Represents a high intake from a natural diet. Reduces cholesterol absorption efficiency by ~10%. | [15] |

| 1.5 - 2.0 g/day | 8 - 10% | Recommended therapeutic dose for cholesterol management. Reduces cholesterol absorption by 30-40%. | [1][3][7] |

| ~2.1 g/day | ~8.9% | Significant reduction in LDL-C and total cholesterol. Reduces cholesterol absorption efficiency by ~25%. | [15] |

| ~3.0 g/day | 10 - 12.5% | Effect begins to plateau at this dosage. | [4][7] |

Note: Efficacy can be additive with other lipid-lowering therapies, such as statins, providing an additional reduction in LDL-C.[1][7]

Key Experimental Protocols

The elucidation of phytosterol mechanisms relies on specific experimental methodologies to quantify cholesterol metabolism.

In Vivo Measurement of Fractional Cholesterol Absorption

Objective: To determine the percentage of intestinal cholesterol that is absorbed into the body.

Protocol: Dual Stable Isotope Method This is a widely used, non-invasive method in human studies.

-

Isotope Administration: Subjects are given a simultaneous administration of:

-

An oral dose of cholesterol labeled with one stable isotope (e.g., ¹³C-cholesterol).

-

An intravenous dose of cholesterol labeled with a different stable isotope (e.g., deuterium, D₇-cholesterol).

-

-

Equilibration Period: Subjects are monitored for a period of 4-7 days to allow for the isotopes to distribute and equilibrate within the body's cholesterol pools.

-

Sample Collection: Blood samples are collected at baseline and at specified time points after isotope administration.

-

Analysis: Plasma is extracted, and the sterols are isolated. The ratio of the two isotopes (e.g., ¹³C/D₇) in the plasma is determined using gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The fractional absorption of cholesterol is calculated based on the ratio of the orally administered isotope to the intravenously administered isotope that appears in the plasma. The intravenous dose represents 100% absorption, providing a reference against which the oral dose is compared.

Alternative Method: The plasma isotope ratio method can also be performed using a single oral test dose containing labeled cholesterol and a non-absorbable plant sterol marker like labeled β-sitosterol. Absorption is calculated as the loss of labeled cholesterol relative to the marker during intestinal transit, measured in stool samples.[16]

In Vitro Assessment of Micellar Cholesterol Solubility

Objective: To measure the effect of phytosterols on the amount of cholesterol that can be solubilized in model bile micelles.

Protocol: Micellar Solubilization Assay

-

Preparation of Model Bile: A solution mimicking the composition of human bile is prepared, containing sodium salts of glycine- and taurine-conjugated bile acids and phosphatidylcholine in a buffer solution.

-

Incubation: To the model bile solution, a known amount of cholesterol is added, along with varying concentrations of the phytosterol(s) of interest (e.g., sitosterol, campesterol). Control samples contain only cholesterol.

-

Micelle Formation: The mixture is sonicated or incubated with agitation to facilitate the formation of stable mixed micelles.

-

Separation: The solution is ultracentrifuged to separate the micellar phase (supernatant) from any non-solubilized, crystalline sterols (pellet).

-

Quantification: The amount of cholesterol in the micellar supernatant is quantified using methods such as high-performance liquid chromatography (HPLC) or GC-MS.

-

Analysis: The cholesterol solubility in the presence of phytosterols is compared to the control to determine the percentage reduction in solubility.[6]

Conclusion for Drug Development

The mechanisms described herein underscore the multifaceted approach by which phytosterols lower cholesterol. For drug development professionals, these pathways offer several points of consideration. The competitive inhibition at both the micellar level and the NPC1L1 transporter highlights a non-systemic, targeted approach to reducing cholesterol absorption. Furthermore, the interplay with efflux transporters like ABCG5/G8 is a critical safety and efficacy determinant. Understanding these detailed mechanisms is essential for designing novel cholesterol-lowering agents, developing synergistic combination therapies (e.g., with statins), and evaluating the potential of phytosterol-based nutraceuticals in cardiovascular risk management.

References

- 1. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. mdpi.com [mdpi.com]

- 5. hsfbiotech.com [hsfbiotech.com]

- 6. Phytosterol ester constituents affect micellar cholesterol solubility in model bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Niemann-Pick C1 Like 1 (NPC1L1) is the intestinal phytosterol and cholesterol transporter and a key modulator of whole-body cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sitosterolemia - Wikipedia [en.wikipedia.org]

- 15. Dose effects of dietary phytosterols on cholesterol metabolism: a controlled feeding study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An evaluation of four methods for measuring cholesterol absorption by the intestine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing Plant Sterols and Stanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between plant sterols and plant stanols, focusing on their chemical structures, biosynthesis, physiological effects, and the analytical methodologies used for their differentiation and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Chemical Structure: The Foundational Difference

Plant sterols, also known as phytosterols (B1254722), and their saturated counterparts, plant stanols, are structurally similar to cholesterol.[1] They all share a characteristic steroid nucleus composed of four fused rings.[2] The primary distinction lies in the saturation of the sterol ring system. Plant sterols possess a double bond in the sterol ring, typically at the C-5 position, whereas plant stanols are fully saturated, lacking this double bond.[1][3] This seemingly minor structural variance has significant implications for their absorption and metabolic fate.

The most common plant sterols found in the diet are β-sitosterol, campesterol, and stigmasterol.[2] Plant stanols, such as sitostanol (B1680991) and campestanol, are present in nature but at much lower concentrations.[3] They are often produced commercially through the hydrogenation of plant sterols.[1]

Below is a diagram illustrating the structural differences between cholesterol, a representative plant sterol (β-sitosterol), and a representative plant stanol (sitostanol).

Caption: Chemical structures of cholesterol, β-sitosterol, and sitostanol.

Biosynthesis

The biosynthesis of plant sterols originates from the mevalonate (B85504) pathway, a fundamental metabolic pathway in eukaryotes. This pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for isoprenoids. Through a series of enzymatic reactions, these precursors are converted to squalene, which then undergoes cyclization to form cycloartenol (B190886), the primary precursor for most plant sterols. In contrast, cholesterol synthesis in animals proceeds via lanosterol. Further enzymatic modifications of cycloartenol lead to the diverse array of plant sterols found in nature. Plant stanols are synthesized through the saturation of the corresponding plant sterols.

Caption: Simplified biosynthesis pathway of plant sterols and stanols.

Physiological Effects and Mechanism of Action

Both plant sterols and stanols are recognized for their ability to lower low-density lipoprotein cholesterol (LDL-C) levels in the blood.[4] The primary mechanism of action is the inhibition of cholesterol absorption in the intestine.[1] Due to their structural similarity to cholesterol, they compete with and displace cholesterol from micelles in the intestinal lumen, thereby reducing the amount of cholesterol available for absorption by enterocytes.[1]

While both are effective, their differing absorption rates lead to some distinct physiological consequences.

Table 1: Comparison of Physiological Properties

| Property | Plant Sterols | Plant Stanols |

| Intestinal Absorption | Low (0.05–0.2%)[5] | Very Low (0.04–0.2%)[5] |

| Circulating Levels | 0.3–1 mg/dL[5] | 0.002–0.012 mg/dL[5] |

| LDL-C Reduction | 7.5% to 12% at 1.5-3 g/day [6] | 7.5% to 12% at 1.5-3 g/day [6] |

| Effect on Triglycerides | Modest reduction in hypertriglyceridemic individuals[6][7] | Modest reduction in hypertriglyceridemic individuals[7] |

| Long-term Efficacy | Some studies suggest a potential attenuation of effect over time[8][9] | Efficacy appears to be maintained long-term[8][9] |

A meta-analysis of 14 randomized controlled trials found no statistically significant difference between plant sterols and stanols in their ability to modify total cholesterol, LDL-C, HDL-C, or triglycerides.[10][11] However, another meta-analysis suggested that at intakes exceeding the recommended 2g/day, plant stanols may be associated with additional dose-dependent reductions in LDL-C.[12]

Caption: Mechanism of cholesterol-lowering by plant sterols and stanols.

Quantitative Data Summary

The following tables summarize key quantitative data related to the plant sterol and stanol content in various foods and their comparative effects on lipid profiles.

Table 2: Plant Sterol and Stanol Content in Selected Foods (mg/100g)

| Food Item | Plant Sterols (mg/100g) | Plant Stanols (mg/100g) |

| Vegetable Oils | ||

| Corn oil | 686-952 | 23-33 |

| Rapeseed oil (canola) | 250-767 | 2-12 |

| Soybean oil | 221-328 | 7 |

| Sunflower oil | 263-376 | 4 |

| Olive oil | 144-193 | 0.3-4 |

| Cereals | ||

| Corn | 66-178 | - |

| Rye | 71-113 | 12-22 |

| Wheat | 45-83 | 17 |

| Fruits and Vegetables | ||

| Avocado | 75 | 0.5 |

| Broccoli | 39 | 2 |

| Adapted from Piironen V and Lampi AM (2004).[13] |

Table 3: Meta-Analysis of the Comparative Efficacy of Plant Sterols vs. Stanols on Serum Lipids

| Lipid Parameter | Weighted Mean Difference (WMD) (mg/dL) | 95% Confidence Interval (CI) | P-value |

| Total Cholesterol | -1.11 | -4.12 to 1.90 | 0.47 |

| LDL Cholesterol | -0.35 | -2.98 to 2.28 | 0.79 |

| HDL Cholesterol | -0.28 | -1.18 to 0.62 | 0.54 |

| Triglycerides | -1.80 | -6.80 to 3.21 | 0.48 |

| Data from a meta-analysis of 14 studies (n=531 patients).[10][11] |

Experimental Protocols for Analysis

The accurate quantification and differentiation of plant sterols and stanols in various matrices, such as food products and biological samples, are crucial for research and quality control. Gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are the most common analytical techniques employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the analysis of phytosterols. The general workflow involves sample preparation (including saponification to release esterified sterols), derivatization to increase volatility, and chromatographic separation and detection.

Detailed Methodology for GC-FID Analysis of Phytosterols in a Food Matrix:

-

Sample Preparation and Saponification:

-

Weigh accurately approximately 0.2 g of the homogenized food sample into a glass vial.[5]

-

Add an internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.[10]

-

Add 5 mL of 5 M potassium hydroxide (B78521) (KOH) in ethanol (B145695) and boiling chips.[5]

-

Incubate the mixture at 80°C for 30 minutes in a shaking water bath to saponify the lipids and release the sterols.[5]

-

After cooling, add deionized water and an organic solvent (e.g., n-hexane or heptane) for extraction of the unsaponifiable matter containing the sterols.[5][12]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic layer and repeat the extraction process.

-

Wash the combined organic extracts with deionized water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[2][10]

-

Incubate at 60-70°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[10][14]

-

Evaporate the excess derivatizing agent under nitrogen and redissolve the residue in n-hexane for GC analysis.[2]

-

-

GC-FID Analysis:

-

Injector: Split injection (e.g., 1:30 split ratio) at 260-300°C.[5][10]

-

Carrier Gas: Hydrogen or Helium.

-

Column: A non-polar or slightly polar capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5), is commonly used.[10]

-

Oven Temperature Program: An initial temperature of 50°C held for 0.5 minutes, then ramped at 20°C/min to 320°C and held for 10 minutes.[5]

-

Detector: Flame Ionization Detector (FID) at 280-325°C.[10]

-

Quantification: Based on the peak areas relative to the internal standard and calibration curves of pure sterol and stanol standards.

-

Caption: General workflow for GC-FID analysis of plant sterols and stanols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and specificity for the analysis of sterols, often without the need for derivatization. This technique is particularly useful for complex biological matrices like serum.

Detailed Methodology for HPLC-MS Analysis of Phytosterols in a Biological Sample (Serum):

-

Sample Preparation and Saponification:

-

To a known volume of serum, add an isotopically labeled internal standard (e.g., d7-cholesterol).

-

Perform alkaline hydrolysis by adding ethanolic KOH and heating to release esterified sterols.

-

Neutralize the solution and perform a liquid-liquid extraction with an organic solvent like hexane (B92381) or a chloroform/methanol mixture.[7]

-

Wash the organic phase, dry it down under nitrogen, and reconstitute the residue in the initial mobile phase.[7]

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

-

Condition a silica (B1680970) or C18 SPE cartridge.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove non-polar interferences.

-

Elute the sterol fraction with a more polar solvent mixture (e.g., 30% isopropanol (B130326) in hexane).[7]

-

Dry the eluate and reconstitute for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

HPLC System: A reverse-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution with a binary solvent system, such as methanol/water with a modifier like ammonium (B1175870) acetate, is typical.[7]

-

Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each sterol and stanol are monitored.

-

Quantification: Based on the peak area ratios of the analytes to their corresponding isotopically labeled internal standards.

-

Caption: General workflow for HPLC-MS analysis of plant sterols and stanols.

Conclusion

The distinction between plant sterols and stanols, rooted in the saturation of the sterol nucleus, gives rise to differences in their absorption and metabolic profiles. While both effectively lower LDL-cholesterol by inhibiting its intestinal absorption, the lower absorption of stanols may offer an advantage in terms of long-term efficacy. The choice of analytical methodology for their differentiation and quantification depends on the sample matrix and the required sensitivity, with GC-FID and HPLC-MS being the gold-standard techniques. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to navigate the complexities of plant sterol and stanol analysis and application.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid measurement of phytosterols in fortified food using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vuir.vu.edu.au [vuir.vu.edu.au]

- 6. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. aocs.org [aocs.org]

- 10. azom.com [azom.com]

- 11. agriculturejournals.cz [agriculturejournals.cz]

- 12. sciepub.com [sciepub.com]

- 13. scribd.com [scribd.com]

- 14. lipidmaps.org [lipidmaps.org]

The Physiological Impact of Dietary Phytosterols: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the physiological effects of dietary phytosterol intake, with a focus on their cholesterol-lowering, anti-inflammatory, anticancer, and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative clinical data, and key experimental methodologies. All quantitative data are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Phytosterols (B1254722)

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. Their structure is analogous to that of cholesterol, which is the primary sterol in animals. The most abundant phytosterols in the human diet include β-sitosterol, campesterol, and stigmasterol. While the typical Western diet provides a modest intake of approximately 300 mg of phytosterols per day, clinical research has consistently demonstrated that higher intake levels, typically around 2 grams per day, are associated with significant physiological benefits.[1] This guide delves into the core physiological effects of dietary phytosterol consumption.

Cholesterol-Lowering Effects

The most well-documented physiological effect of phytosterols is their ability to lower serum levels of low-density lipoprotein cholesterol (LDL-C), a key risk factor for cardiovascular disease. Clinical studies have consistently shown that an intake of 2 g/day of phytosterols can lead to a significant reduction in LDL-C levels, typically in the range of 8-10%.[1]

Mechanism of Action

The primary mechanism by which phytosterols reduce LDL-C is by inhibiting the intestinal absorption of cholesterol.[1] This occurs through several proposed pathways:

-

Competition for Micellar Solubilization: In the intestinal lumen, both dietary and biliary cholesterol are incorporated into mixed micelles for absorption. Due to their structural similarity, phytosterols compete with cholesterol for a place within these micelles, thereby reducing the amount of cholesterol available for absorption.[1][2]

-

Regulation of Transporter Proteins: Phytosterols can influence the expression and activity of key intestinal transporters involved in cholesterol absorption and efflux. While the exact mechanisms are still under investigation, some evidence suggests that phytosterols may downregulate the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake into enterocytes.[3]

-

Modulation of Hepatic Cholesterol Metabolism: Reduced intestinal cholesterol absorption leads to a decrease in cholesterol delivery to the liver. This can result in a compensatory increase in hepatic cholesterol synthesis; however, this increase is generally not sufficient to offset the reduced absorption.[1] Furthermore, some studies suggest that phytosterols may influence the assembly and secretion of very-low-density lipoprotein (VLDL) particles in the liver, which are precursors to LDL.[2][3]

Quantitative Data from Clinical Trials

The cholesterol-lowering efficacy of phytosterols has been demonstrated in numerous randomized controlled trials. The following table summarizes key quantitative findings from a selection of these studies.

| Study Reference | Phytosterol Dose ( g/day ) | Duration | Study Population | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Other Key Findings |

| Han et al. (Meta-analysis)[1] | Varied | Varied | Patients on statins | -12 mg/dL (additional reduction) | Not Reported | Phytosterols provide additional LDL-C lowering when combined with statin therapy. |

| Demonty et al.[3] | 3 | Not Specified | Not Specified | ~10.7% | Not Reported | A dose-response relationship exists, with a plateau effect at around 3 g/day . |

| Lin et al.[4] | 2 | Not Specified | Hypercholesterolemic patients | Significant reduction | Significant reduction | Combination with ezetimibe (B1671841) significantly enhanced the cholesterol-lowering effect. |

| Miettinen et al.[4] | Not Specified | Not Specified | Mildly hypercholesterolemic patients | Significant reduction | Significant reduction | Sitostanol-ester margarine was effective in lowering serum cholesterol. |

| Katan et al. (Meta-analysis)[4] | 2 | Varied | Varied | 10% | Not Reported | Confirmed the consistent 10% LDL-C reduction at a 2 g/day dose. |

| Abumweis et al. (Meta-analysis)[4] | Varied | Varied | Varied | Significant reduction | Not Reported | Supported the LDL-C lowering effects of phytosterol-containing products. |

| Parraga-Martinez et al.[4] | 2 | 12 months | Hypercholesterolemic adults | >10% | Not Reported | Long-term efficacy of plant stanols in reducing LDL-C was demonstrated. |

| Ras et al.[4] | Not Specified | Not Specified | Hypercholesterolemic patients | Significant reduction | Significant reduction | Double-blind, randomized, placebo-controlled trial confirmed the efficacy of plant sterols. |

Signaling Pathway

Caption: Mechanism of Phytosterol-Mediated Cholesterol Lowering.

Anti-inflammatory Properties

Emerging evidence suggests that phytosterols possess anti-inflammatory properties, which may contribute to their cardiovascular benefits beyond cholesterol reduction.[5]

Mechanism of Action

The anti-inflammatory effects of phytosterols are thought to be mediated through the modulation of key inflammatory signaling pathways:

-

Inhibition of Pro-inflammatory Cytokine Production: In vitro and animal studies have shown that phytosterols, particularly β-sitosterol, can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

-

Modulation of NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Phytosterols have been shown to inhibit the activation of these pathways, leading to a downstream reduction in the expression of inflammatory mediators.[7]

Signaling Pathway

References

- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 2. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant sterols/stanols as cholesterol lowering agents: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. humanclinicals.org [humanclinicals.org]

A Researcher's In-depth Guide to Phytosterol Classification and Nomenclature

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Phytosterol Classification and Nomenclature.

This whitepaper provides a detailed overview of the classification and nomenclature of phytosterols (B1254722), plant-derived compounds with significant applications in the pharmaceutical and nutraceutical industries. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering a clear and structured understanding of these complex molecules. The document outlines the key structural features that define different phytosterol classes, provides a systematic guide to their IUPAC nomenclature, details common experimental protocols for their analysis, and illustrates key biological signaling pathways.

Introduction to Phytosterols

Phytosterols are a group of naturally occurring steroid alcohols found in plants. Structurally similar to cholesterol, they play a crucial role in the structure and function of plant cell membranes.[1] Over 250 different phytosterols have been identified, with β-sitosterol, campesterol, and stigmasterol (B192456) being the most abundant in the human diet.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, most notably their ability to lower blood cholesterol levels.[2]

Classification of Phytosterols

The classification of phytosterols is primarily based on their chemical structure, specifically the number of methyl groups at the C-4 position of the steroid nucleus and the presence or absence of a double bond in the sterol ring.

2.1. Classification Based on C-4 Methylation:

Phytosterols can be broadly categorized into three main classes based on the methylation at the C-4 position:

-

4-desmethylsterols: Lack methyl groups at the C-4 position. This is the most common class and includes well-known phytosterols like β-sitosterol, campesterol, and stigmasterol.

-

4-monomethylsterols: Possess one methyl group at the C-4 position.

-

4,4-dimethylsterols: Contain two methyl groups at the C-4 position.

2.2. Classification Based on Saturation of the Sterol Ring:

Another key classification is based on the saturation of the steroid ring system:

-

Sterols: Contain a double bond in the steroid nucleus, typically at the C-5 position.

-

Stanols: Are the saturated counterparts of sterols, lacking the double bond in the ring structure.[1] They are generally less abundant in nature but can be produced by the hydrogenation of sterols.

The following table summarizes the major classes of phytosterols with their key structural features and examples.

| Classification Category | Key Structural Feature | Examples |

| Based on C-4 Methylation | ||

| 4-desmethylsterols | No methyl groups at C-4 | β-Sitosterol, Campesterol, Stigmasterol |

| 4-monomethylsterols | One methyl group at C-4 | Obtusifoliol, Gramisterol |

| 4,4-dimethylsterols | Two methyl groups at C-4 | Cycloartenol, α-Amyrin |

| Based on Ring Saturation | ||

| Sterols | Double bond in the steroid ring (typically Δ5) | β-Sitosterol, Campesterol, Stigmasterol |

| Stanols | Saturated steroid ring | Campestanol, Sitostanol |

Below is a diagram illustrating the hierarchical classification of phytosterols.

Nomenclature of Phytosterols

The systematic naming of phytosterols follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A clear understanding of this nomenclature is essential for accurate scientific communication.

The fundamental structure of a phytosterol is the cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. The carbon atoms are numbered systematically, as shown in the IUPAC numbering scheme for the sterol nucleus.[3]

Key Principles of Phytosterol Nomenclature:

-

Parent Hydride Name: The name is based on the parent saturated tetracyclic hydrocarbon. For most common phytosterols, this is "gonane," "estrane," "androstane," "pregnane," or "cholestane," depending on the side chain at C-17.

-

Unsaturation: The presence of double bonds is indicated by changing the "-ane" suffix of the parent hydride to "-ene," "-diene," and so on, preceded by locants indicating the position of the double bond(s). For example, a double bond between C-5 and C-6 is denoted as "-5-ene".

-

Functional Groups: The principal functional group, the hydroxyl (-OH) group at C-3, is indicated by the suffix "-ol" and its locant.

-

Side Chain: The alkyl side chain at C-17 is named as a substituent. The naming of the side chain follows standard organic nomenclature rules.

-

Stereochemistry: The configuration at chiral centers is specified using the Cahn-Ingold-Prelog (CIP) priority rules, with stereodescriptors such as (R), (S), α, and β. The β-configuration indicates that the substituent is on the same side of the ring system as the angular methyl groups at C-10 and C-13, while the α-configuration indicates it is on the opposite side.

The following table provides the systematic IUPAC names for several common phytosterols.

| Common Name | Systematic IUPAC Name | Key Structural Features |

| β-Sitosterol | (3β)-Stigmast-5-en-3-ol | Ethyl group at C-24, Double bond at C-5 |

| Campesterol | (3β,24R)-Ergost-5-en-3-ol | Methyl group at C-24, Double bond at C-5 |

| Stigmasterol | (3β,22E)-Stigmasta-5,22-dien-3-ol | Ethyl group at C-24, Double bonds at C-5 and C-22 |

| Campestanol | (3β,5α,24R)-Ergostan-3-ol | Methyl group at C-24, Saturated ring |

| Sitostanol | (3β,5α)-Stigmastan-3-ol | Ethyl group at C-24, Saturated ring |

Experimental Protocols for Phytosterol Analysis

The accurate quantification and identification of phytosterols in various matrices are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for this purpose.[4]

4.1. Sample Preparation: Extraction and Saponification

The initial step involves extracting the lipids, including phytosterols, from the sample matrix. This is followed by saponification to hydrolyze any esterified phytosterols into their free form.

Detailed Methodology:

-

Extraction:

-

For solid samples, a solid-liquid extraction method such as Soxhlet extraction or maceration is commonly employed.[5] A suitable solvent system, often a mixture of chloroform (B151607) and methanol, is used to extract the lipid fraction.[5]

-

For liquid samples like vegetable oils, a liquid-liquid extraction can be performed.[5]

-

-

Saponification:

-

The lipid extract is subjected to alkaline hydrolysis (saponification) to release free sterols from their esterified forms.[6]

-

This is typically achieved by refluxing the extract with an alcoholic potassium hydroxide (B78521) (KOH) solution.

-

-

Extraction of Unsaponifiable Matter:

-

After saponification, the free sterols are extracted from the aqueous-alcoholic solution using a non-polar solvent like n-hexane or diethyl ether. This fraction is known as the unsaponifiable matter.

-

-

Derivatization:

-

To improve their volatility and thermal stability for GC analysis, the hydroxyl group of the free sterols is derivatized.[7] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common derivatization method, converting the sterols to their trimethylsilyl (B98337) (TMS) ethers.[7]

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized phytosterol sample is then analyzed by GC-MS for separation, identification, and quantification.

Detailed Methodology:

-

Gas Chromatographic Separation:

-

An aliquot of the derivatized sample is injected into the gas chromatograph.

-

A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the different phytosterols based on their boiling points and interactions with the stationary phase.

-

The oven temperature is programmed to increase gradually to ensure optimal separation of the compounds.

-

-

Mass Spectrometric Detection and Identification:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

Electron ionization (EI) is commonly used to fragment the molecules into characteristic ions.

-

The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "fingerprint" for each compound.

-

Identification is achieved by comparing the retention times and mass spectra of the unknown peaks with those of authentic phytosterol standards.

-

-

Quantification:

-

Quantification is typically performed using an internal standard (IS) method.[4]

-